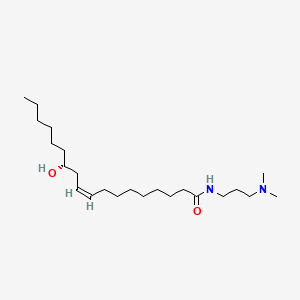

Ricinoleamidopropyl dimethylamine

Description

Contextualization within Fatty Acid Amidopropyl Dimethylamine (B145610) Chemistry

Ricinoleamidopropyl dimethylamine belongs to the class of fatty acid amidopropyl dimethylamines (FAADs). These compounds share a characteristic molecular structure: a fatty acid chain linked to a dimethylaminopropylamine (DMAPA) moiety via an amide bond. industrialchemicals.gov.aucir-safety.org The identity of the fatty acid determines the specific properties and applications of each FAAD. In the case of this compound, the fatty acid component is ricinoleic acid, which is distinguished by a hydroxyl group and a carbon-carbon double bond in its C18 chain. nih.gov

The general structure of FAADs imparts amphiphilic properties, meaning they have both hydrophilic (water-attracting) and lipophilic (oil-attracting) characteristics. The tertiary amine group can be protonated in acidic conditions, leading to a cationic charge and enhanced water solubility. industrialchemicals.gov.au This dual nature is fundamental to their primary function as surfactants and conditioning agents in various formulations. industrialchemicals.gov.auincibeauty.comspecialchem.compaulaschoice.frcosmileeurope.eu

The synthesis of FAADs, including this compound, typically involves the amidation reaction between a fatty acid (or its ester) and DMAPA. industrialchemicals.gov.aucir-safety.org This reaction can be carried out under alkaline or acidic conditions and is generally a clean process with high yields. cir-safety.orgresearchgate.net The purity of the final product is largely dependent on the purity of the starting materials, with residual DMAPA being a key impurity of concern. cir-safety.orgcir-safety.org

Historical Trajectories in Amidoamine Research

The development of amidoamines is closely linked to the advancement of surfactant technology. Early research focused on creating versatile and effective surface-active agents for a wide range of applications, from industrial processes to personal care products. wikipedia.org The exploration of different fatty acids and amine reactants led to the synthesis of a diverse array of amidoamines with tailored properties.

Initially, research was driven by the need for emulsifiers, corrosion inhibitors, and intermediates in the synthesis of other surfactants, such as betaines. wikipedia.orggoogle.com Over time, the unique properties of specific amidoamines, including their conditioning and antistatic effects, led to their increased use in the cosmetics and personal care industries. industrialchemicals.gov.auincibeauty.compaulaschoice.frcosmileeurope.eucir-safety.org

The study of amidoamines has also been influenced by the need to understand their interaction with biological systems. For instance, research has investigated their potential as dermal sensitizers, often linked to the presence of unreacted starting materials like DMAPA. cir-safety.orgcir-safety.orgwikipedia.org This has led to advancements in purification techniques and the establishment of safe concentration limits for their use in consumer products. cir-safety.org More recent research has also explored novel applications for amidoamines, such as their use as curing agents for epoxy resins and in the formulation of drilling fluids for the oil and gas industry. wikipedia.orgjustia.com

Foundational Research Questions and Significance in Contemporary Chemistry

The unique structure of this compound, with its hydroxylated fatty acid chain, raises several key research questions that drive its study in contemporary chemistry. A primary area of investigation is understanding how the hydroxyl group influences the molecule's physical and chemical properties, such as its solubility, surface activity, and interaction with various substrates.

Another significant research focus is the optimization of its synthesis to maximize yield and purity while minimizing by-products. researchgate.netgoogle.com This includes exploring different catalysts, reaction conditions, and purification methods. researchgate.netgoogle.com The potential for the tertiary amine group to be nitrosated is also a subject of ongoing research, necessitating the development of formulation strategies to prevent the formation of nitrosamines. cir-safety.orgcir-safety.orgcir-safety.org

The significance of this compound in modern chemistry lies in its versatility and its derivation from a renewable resource, castor oil (the source of ricinoleic acid). Its primary application is in the cosmetics industry, where it functions as an antistatic agent and hair conditioning agent. incibeauty.comspecialchem.compaulaschoice.frcosmileeurope.eu Its ability to neutralize static charge and leave hair manageable and soft makes it a valuable ingredient in shampoos and conditioners. incibeauty.compaulaschoice.fr

Beyond cosmetics, the fundamental properties of amidoamines suggest potential for this compound in other areas. Its surfactant and corrosion-inhibiting properties, common to this class of compounds, could be explored for industrial applications. wikipedia.org Further research into its self-assembly properties and potential for forming micelles and other aggregates could open up new avenues in materials science and drug delivery.

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (Z,12R)-N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide nih.gov |

| CAS Number | 20457-75-4 nih.govchembk.comcosmeticobs.com |

| EC Number | 243-835-8 specialchem.comcosmeticobs.com |

| Molecular Formula | C23H46N2O2 nih.gov |

| InChI | InChI=1S/C23H46N2O2/c1-4-5-6-13-17-22(26)18-14-11-9-7-8-10-12-15-19-23(27)24-20-16-21-25(2)3/h11,14,22,26H,4-10,12-13,15-21H2,1-3H3,(H,24,27)/b14-11-/t22-/m1/s1 nih.gov |

| InChIKey | DWIUBTKCNCCGOO-QOYCNBSOSA-N nih.gov |

| SMILES | CCCCCCC@HO nih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molar Mass | 382.62 g/mol chembk.com |

| Density | 0.925 g/cm³ (at 20°C) chembk.com |

| Water Solubility | 105.54 mg/L (at 20°C) chembk.com |

| Vapor Pressure | 0 Pa (at 25°C) chembk.com |

Structure

2D Structure

Properties

CAS No. |

20457-75-4 |

|---|---|

Molecular Formula |

C23H46N2O2 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

(Z,12R)-N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide |

InChI |

InChI=1S/C23H46N2O2/c1-4-5-6-13-17-22(26)18-14-11-9-7-8-10-12-15-19-23(27)24-20-16-21-25(2)3/h11,14,22,26H,4-10,12-13,15-21H2,1-3H3,(H,24,27)/b14-11-/t22-/m1/s1 |

InChI Key |

DWIUBTKCNCCGOO-JOCHJYFZSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)NCCCN(C)C)O |

Isomeric SMILES |

CCCCCC[C@H](CC=CCCCCCCCC(=O)NCCCN(C)C)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)NCCCN(C)C)O |

Other CAS No. |

20457-75-4 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Molecular Architecture and Derivative Chemistry of Ricinoleamidopropyl Dimethylamine

Structural Elucidation of the Amidopropyl Dimethylamine (B145610) Core

The core of the molecule, originating from the reaction between the carboxylic acid of ricinoleic acid and the primary amine of N,N-dimethyl-1,3-diaminopropane, is the N-[3-(dimethylamino)propyl] amide group. cir-safety.org This section forms the polar, hydrophilic portion of the compound.

Secondary Amide Linkage Characterization

The link between the ricinoleic acid tail and the propyl amine head is a secondary amide functional group (-CONH-). cir-safety.org This bond is formed during the condensation reaction where the carboxyl group of ricinoleic acid joins with the primary amine of 3-(dimethylamino)propylamine. cir-safety.org Fatty acid amides are a diverse family of lipids where a carboxyl group is linked to a substituent via an amide bond. lipotype.com

The amide group possesses a planar geometry due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl (C=O) group. This electron delocalization gives the C-N bond partial double-bond character, restricting rotation and contributing to the structural rigidity of this linkage. Spectroscopic methods like FTIR are used to confirm the formation of amides, showing characteristic absorption bands for the C=O stretch and N-H bend. ui.ac.id

Tertiary Amine Functionality and Basicity

At the terminus of the molecule is a tertiary amine (a nitrogen atom bonded to three carbon atoms—two methyl groups and one propyl group). chemistrystudent.com The chemistry of this group is dominated by the lone pair of electrons on the nitrogen atom, which makes the molecule basic and nucleophilic. pressbooks.pub Amines react with acids to form salts. pressbooks.pub

The basicity of the amine can be quantified by the pKa of its conjugate acid. Simple alkylamines typically have pKa values for their ammonium (B1175870) ions in the range of 10 to 11. pressbooks.pub The tertiary amine in ricinoleamidopropyl dimethylamine is a stronger base than ammonia (B1221849) due to the electron-donating inductive effect of the three alkyl groups attached to the nitrogen, which increases the availability of the lone pair for protonation. chemistrystudent.comauburn.edu However, amides are generally considered nonbasic. pressbooks.pub

Table 1: Comparative Basicity of Amines

| Amine Type | Example | Typical pKa of Conjugate Acid | Relative Basicity |

|---|---|---|---|

| Primary Alkylamine | Methylamine | 10.6 | Strong |

| Secondary Alkylamine | Dimethylamine | 10.7 | Stronger |

| Tertiary Alkylamine | Triethylamine | 10.8 | Strongest |

| Arylamine | Aniline | 4.6 | Weak |

Source: Compiled from various organic chemistry resources. pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.com

Ricinoleic Acid Moiety Derivatization and Functionalization

The ricinoleic acid portion of the molecule provides two key reactive sites: a hydroxyl group and a carbon-carbon double bond. aip.orgwikipedia.org These sites allow for a wide range of chemical modifications. ambujasolvex.com

Chemical Reactivity of the Hydroxyl Group

The ricinoleic acid moiety contains a secondary hydroxyl (-OH) group at the 12th carbon position (C12). aip.org This functional group is a primary site for further chemical reactions. The presence of this polar hydroxyl group contributes to properties like increased viscosity and solubility in polar solvents compared to other fatty acids. researchgate.nettraquisa.com

Key reactions involving the hydroxyl group include:

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. ui.ac.idmdpi.comjst.go.jp This is a common strategy to create new derivatives with altered properties.

Oxidation: The secondary alcohol can be oxidized to a ketone. aip.orgui.ac.id

Dehydration: The hydroxyl group can be eliminated via dehydration to create an additional double bond in the fatty acid chain, often resulting in a conjugated diene system. ambujasolvex.com

Influence of the Unsaturated Linkage on Molecular Behavior

This compound contains a single carbon-carbon double bond between the 9th and 10th carbons (C9 and C10) of the ricinoleic acid chain. aip.org This double bond has a cis (or Z) configuration. nih.govebi.ac.uk

The cis configuration introduces a distinct "kink" or bend in the hydrocarbon chain. ebi.ac.ukvaia.comresearchgate.net This bend disrupts the ability of the molecules to pack closely together in an ordered fashion, which influences the material's physical state. vaia.comresearchgate.net

The double bond is also a site of chemical reactivity:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, which saturates the fatty acid tail and removes the kink, making the chain linear. ambujasolvex.com

Epoxidation: The double bond can react with peroxy acids to form an epoxide ring. ambujasolvex.comresearchgate.net

Free-Radical Reactions: The presence of the double bond can activate adjacent C-H bonds, making them more susceptible to free-radical reactions. quora.com

Table 2: Reactive Sites on the Ricinoleic Acid Moiety

| Functional Group | Position | Potential Chemical Reactions |

|---|---|---|

| Hydroxyl Group | C12 | Esterification, Oxidation, Dehydration |

| cis-Double Bond | C9-C10 | Hydrogenation, Epoxidation, Halogenation, Polymerization |

Source: Compiled from chemical literature on ricinoleic acid reactivity. aip.orgambujasolvex.comresearchgate.net

Systematic Classification and Interrelationships of Related Fatty Acid Amidopropyl Dimethylamines

Fatty acid amidopropyl dimethylamines, often referred to as amidoamines, represent a significant class of cationic surfactants utilized extensively in the cosmetics and personal care industries. cir-safety.orgwikipedia.org These compounds share a common molecular framework consisting of a fatty acid tail linked via an amide bond to a propyl-N,N-dimethylamine headgroup. cir-safety.org The versatility of this class of compounds stems from the ability to vary the fatty acid component, leading to a range of molecules with tailored physicochemical properties and performance characteristics. The general manufacturing process involves the amidation of a fatty acid with N,N-dimethyl-1,3-propanediamine (DMAPA). google.comgoogleapis.com

Investigation of Varied Fatty Acid Chain Lengths and Degrees of Saturation (e.g., Oleamidopropyl, Stearamidopropyl, Behenamidopropyl Derivatives)

The properties of fatty acid amidopropyl dimethylamines are profoundly influenced by the nature of the fatty acid chain from which they are derived. Key variables include the length of the alkyl chain and the degree of unsaturation.

Oleamidopropyl Dimethylamine: Derived from oleic acid, an 18-carbon monounsaturated fatty acid, this derivative is a liquid at room temperature. specialchem.com Its applications in cosmetics include use as an antistatic agent. cir-safety.org

Stearamidopropyl Dimethylamine: Synthesized from stearic acid, a saturated 18-carbon fatty acid, this amidoamine is a waxy solid. specialchem.com It is widely used in hair care products as a conditioning agent, emulsifier, and surfactant. specialchem.comatamanchemicals.com It is recognized for its ability to impart a soft, silky feel to the hair and improve combability. atamanchemicals.com In formulations, it can also contribute to viscosity. atamanchemicals.comphoenix-chem.com

Behenamidopropyl Dimethylamine: This derivative is based on behenic acid, a saturated 22-carbon fatty acid. Its longer alkyl chain generally enhances its conditioning and substantivity on hair and skin. phoenix-chem.com

The following table provides a comparative overview of these derivatives:

| Derivative | Fatty Acid Source | Carbon Chain | Physical Form | Primary Functions |

|---|---|---|---|---|

| Oleamidopropyl Dimethylamine | Oleic Acid | C18 (unsaturated) | Liquid | Antistatic agent |

| Stearamidopropyl Dimethylamine | Stearic Acid | C18 (saturated) | Waxy Solid | Conditioning agent, emulsifier, surfactant |

| Behenamidopropyl Dimethylamine | Behenic Acid | C22 (saturated) | Solid | Conditioning agent, emulsifier |

Structure-Function Relationships across the Amidoamine Class

The performance of amidoamines in cosmetic formulations is a direct consequence of their molecular structure.

The hydrophobic fatty acid chain is responsible for the molecule's substantivity to surfaces like hair and skin, contributing to conditioning and a soft feel. Longer and saturated chains, such as in stearamidopropyl and behenamidopropyl dimethylamine, generally provide a more pronounced conditioning effect and contribute to the viscosity of a formulation. phoenix-chem.com The presence of unsaturation, as in oleamidopropyl dimethylamine, tends to result in a more liquid-like consistency and can influence the tactile properties of the final product.

The amide linkage contributes to the molecule's polarity and its ability to form hydrogen bonds, which can influence its interaction with water and other formulation components.

The tertiary amine headgroup is the key to the cationic nature of these molecules. In acidic aqueous solutions, the tertiary amine becomes protonated, acquiring a positive charge. This cationic character is crucial for their function as antistatic and conditioning agents, as it allows them to adsorb onto the negatively charged surface of hair, reducing static and smoothing the cuticle. atamanchemicals.com The unique feature of this compound is the presence of a hydroxyl group on the fatty acid chain, which introduces an additional site for hydrogen bonding, potentially enhancing its moisturizing properties and altering its solubility and interfacial behavior compared to its non-hydroxylated counterparts.

Quaternization Chemistry of this compound

Quaternization is a chemical process that converts the tertiary amine group of an amidoamine into a permanently cationic quaternary ammonium salt. google.com This modification significantly alters the properties and performance of the molecule.

Synthesis and Characterization of Quaternary Ammonium Salts

The quaternization of this compound results in the formation of a quaternary ammonium salt, with Ricinoleamidopropyltrimonium Chloride being a common example. cosmileeurope.euincibeauty.comthegoodscentscompany.comspecialchem.com The synthesis typically involves the reaction of the tertiary amine with an alkylating agent, such as methyl chloride, to introduce a fourth alkyl group to the nitrogen atom, resulting in a permanent positive charge. googleapis.com

The general reaction can be represented as:

R-NH-CH₂CH₂CH₂-N(CH₃)₂ + CH₃Cl → [R-NH-CH₂CH₂CH₂-N(CH₃)₃]⁺Cl⁻

Where R represents the ricinoleoyl group.

Characterization of the resulting quaternary ammonium salt would involve techniques such as:

Mass Spectrometry (MS): To determine the molecular weight of the quaternized cation.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Impact of Quaternization on Solution-Phase Behavior and Interfacial Activity

The conversion of the tertiary amine in this compound to a quaternary ammonium salt has a profound impact on its behavior in solution and at interfaces.

Solution-Phase Behavior:

pH Independence: Unlike its amidoamine precursor, which is cationic only at acidic pH, the quaternary ammonium salt is permanently cationic regardless of the solution's pH. cosmileeurope.eu This provides formulators with greater flexibility in a wider range of product types.

Solubility: Quaternization generally increases the water solubility of the molecule due to the permanent positive charge. phoenix-chem.com

Interfacial Activity:

Enhanced Surface Activity: Quaternary ammonium salts are potent surfactants. The permanent cationic charge enhances their ability to reduce the surface tension of water and adsorb at the air-water and oil-water interfaces. This makes them effective emulsifiers and foaming agents.

Improved Conditioning and Antistatic Properties: The permanent positive charge leads to stronger and more persistent adsorption onto negatively charged surfaces like hair. cosmileeurope.eu This results in enhanced conditioning, improved detangling, and more effective static control compared to the corresponding amidoamine. cosmileeurope.eu

The following table summarizes the key differences between this compound and its quaternized form:

| Property | This compound | Ricinoleamidopropyltrimonium Chloride (Quaternized Form) |

|---|---|---|

| Cationic Nature | pH-dependent (cationic in acidic conditions) | Permanent positive charge (pH-independent) |

| Water Solubility | Moderate | Generally higher |

| Conditioning Effect | Good | Excellent, more substantive |

| Antistatic Properties | Effective | Highly effective and persistent |

| Formulation Flexibility | Limited to acidic pH for cationic functionality | Wide pH range |

Colloidal and Interfacial Science of Ricinoleamidopropyl Dimethylamine Systems

Surface Activity and Surfactant Phenomena of Ricinoleamidopropyl Dimethylamine (B145610)

The efficacy of ricinoleamidopropyl dimethylamine as a surface-active agent is rooted in its amphiphilic nature, which drives its accumulation at interfaces, thereby altering the physicochemical properties of the system.

Cationic Surfactant Properties in Acidic Environments

In aqueous solutions, this compound acts as a weak base. The tertiary amine group in its hydrophilic head can be protonated in acidic conditions, leading to the formation of a cationic surfactant. cir-safety.orgcir-safety.org This pH-dependent cationic character is a key feature of fatty acid amidopropyl dimethylamines. cir-safety.org The protonation imparts a positive charge to the molecule, enhancing its interaction with negatively charged surfaces and influencing its behavior in formulations. The lactate (B86563) salt of this compound is one such example of the compound in its cationic form. cosmileeurope.euthegoodscentscompany.comchemicalbook.compaulaschoice-eu.com

Mechanisms of Interfacial Tension Reduction

Like all surfactants, this compound reduces the interfacial tension between two immiscible phases, such as oil and water. This reduction is a direct consequence of the adsorption of the surfactant molecules at the interface. The hydrophobic ricinoleic acid tail orients itself towards the oil phase, while the hydrophilic protonated dimethylamine headgroup remains in the aqueous phase. This arrangement disrupts the cohesive forces between the molecules of the bulk phases at the interface, leading to a decrease in interfacial energy and, consequently, a reduction in interfacial tension. aocs.org The extent of this reduction is dependent on the surfactant concentration, temperature, and the nature of the oil and aqueous phases. acs.orgnih.govnih.govmdpi.comnih.govrsc.org

Micellization Behavior and Critical Micelle Concentration (CMC) Determination

At a certain concentration in a solution, known as the critical micelle concentration (CMC), surfactant monomers self-assemble into organized aggregates called micelles. wikipedia.orgnih.govmdpi.comresearchgate.net Below the CMC, the surfactant primarily exists as individual molecules, and the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org Above the CMC, the interface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk phase. At this point, the surface tension remains relatively constant. wikipedia.org

Common methods for determining the CMC of cationic surfactants include:

Tensiometry: This is a direct method that measures the surface tension of the solution. The CMC is identified as the point where the surface tension ceases to decrease with increasing surfactant concentration. nih.gov

Conductivity Measurement: For ionic surfactants, the molar conductivity of the solution changes at the CMC due to the different mobility of the micelles compared to the individual ions. nih.gov

Fluorescence Spectroscopy: This technique utilizes fluorescent probes that partition into the hydrophobic core of the micelles. A significant change in the fluorescence spectrum of the probe indicates the onset of micelle formation. nih.gov

Table 1: Comparison of Techniques for CMC Determination

| Technique | Principle | Advantages | Disadvantages |

| Tensiometry | Measures the change in surface tension with surfactant concentration. | Direct and well-established method. | Can be sensitive to impurities. |

| Conductivity | Monitors the change in electrical conductivity as micelles form. | Simple and accurate for ionic surfactants. | Not applicable to non-ionic surfactants. |

| Fluorescence | Uses a fluorescent probe to detect the formation of the micellar hydrophobic environment. | Highly sensitive and can provide information on micelle polarity. | Requires addition of a probe molecule. |

Emulsification Efficacy and Emulsion Phase Stability

This compound and its salts are effective emulsifiers, capable of stabilizing dispersions of immiscible liquids. nih.gov

Formation of Oil-in-Water and Water-in-Oil Emulsions

This compound can be used to formulate both oil-in-water (O/W) and water-in-oil (W/O) emulsions. In an O/W emulsion, oil droplets are dispersed in a continuous aqueous phase, while in a W/O emulsion, water droplets are dispersed in a continuous oil phase. nih.govmdpi.comyoutube.comyoutube.comyoutube.com

The type of emulsion formed is often dictated by the Bancroft rule, which states that the phase in which the emulsifier is more soluble will form the continuous phase. Given the pH-dependent solubility of this compound, it can be tailored to favor the formation of either O/W or W/O emulsions. In its protonated, more water-soluble cationic form, it tends to promote O/W emulsions. nih.govnih.govscielo.brgoogle.com Conversely, in its unprotonated, more oil-soluble form, it can be utilized in the stabilization of W/O emulsions. mdpi.comnih.govresearchgate.net The relative volumes of the oil and water phases also play a crucial role in determining the final emulsion type. youtube.com

Role in Dispersing Immiscible Phases

The primary role of this compound in dispersing immiscible phases is to form a protective interfacial film around the droplets of the dispersed phase. This film acts as a barrier, preventing the droplets from coalescing and the emulsion from breaking. aocs.org

The stabilization mechanism involves a combination of electrostatic and steric repulsion. In its cationic form, the positively charged headgroups at the surface of the oil droplets in an O/W emulsion create an electrostatic repulsion between the droplets, preventing them from approaching each other. The bulky ricinoleic acid tails can also provide a steric barrier, further hindering coalescence. The effectiveness of this compound as a dispersing agent is influenced by factors such as pH, ionic strength, temperature, and the presence of other components in the formulation.

Table 2: Factors Influencing Emulsion Stability with Amidoamine Surfactants

| Factor | Effect on Emulsion Stability | Mechanism |

| pH | Significant | Affects the charge of the surfactant headgroup, influencing electrostatic repulsion. |

| Ionic Strength | Can be significant | High salt concentrations can screen electrostatic repulsions, potentially leading to instability. |

| Temperature | Can affect stability | May alter surfactant solubility and the physical properties of the oil and water phases. |

| Concentration of Surfactant | Crucial | Sufficient concentration is needed to fully cover the droplet interface and provide an effective barrier. |

Physicochemical Factors Governing Emulsion Morphology and Durability

The stability and morphology of emulsions are critically dependent on a range of physicochemical factors, including the properties of the emulsifier, the composition of the oil and water phases, pH, and ionic strength. For emulsions stabilized by this compound, which possesses a cationic headgroup, these factors would be expected to play a significant role.

The tertiary amine group in this compound is subject to protonation in aqueous solutions, leading to a pH-dependent charge. At lower pH values, the amine group will be protonated, imparting a positive charge to the molecule and the oil-water interface where it adsorbs. This charge is fundamental to its function as an emulsifier, contributing to the electrostatic repulsion between emulsion droplets and thus enhancing stability.

The influence of key parameters, for which specific data on this compound is currently unavailable, would theoretically be:

| Factor | Expected Influence on Emulsions with this compound |

| pH | A decrease in pH would increase the degree of protonation of the dimethylamine group, leading to a higher positive surface charge on emulsion droplets. This should, in principle, enhance electrostatic stabilization and potentially lead to smaller, more stable droplets. Conversely, at higher pH values, the charge would be reduced, likely decreasing emulsion stability. |

| Ionic Strength | An increase in ionic strength, through the addition of salts, would lead to a screening of the electrostatic repulsions between droplets (compression of the electrical double layer). This would be expected to reduce the stability of emulsions stabilized primarily by electrostatic forces, potentially leading to flocculation and coalescence. |

| Oil Phase Composition | The nature of the oil phase (e.g., polarity, viscosity, chemical structure) would influence the adsorption and packing of this compound at the oil-water interface. The ricinoleyl portion of the molecule, with its hydroxyl group and C18 chain, will have specific interactions with different oils, affecting the interfacial tension and the curvature of the interfacial film, which in turn dictates emulsion type (O/W or W/O) and stability. |

A comprehensive understanding requires experimental data, such as droplet size distribution, zeta potential measurements, and creaming index studies, as a function of these variables for emulsions specifically stabilized by this compound.

Colloidal Interactions and Dispersion Stability

The stability of colloidal dispersions, including emulsions, is governed by the balance of attractive and repulsive forces between particles. For systems containing this compound, electrostatic and steric interactions are expected to be the primary stabilizing forces.

Electrostatic Interaction Dynamics in Dispersed Systems

As a cationic surfactant, this compound adsorbs at the surface of dispersed particles (e.g., oil droplets, inorganic particles), creating a net positive surface charge. This leads to the formation of an electrical double layer and results in repulsive electrostatic forces between adjacent particles, hindering their aggregation. The magnitude of this repulsion is dependent on the surface charge density (related to the concentration of the adsorbed surfactant and the pH of the medium) and the ionic strength of the continuous phase. Quantitative analysis through techniques like zeta potential measurements would be necessary to understand these dynamics for this compound systems.

Steric Stabilization Principles and Mechanisms

The long, C18 ricinoleyl chain of this compound can provide a steric barrier to particle aggregation. When two particles approach each other, the adsorbed surfactant layers begin to interpenetrate. This leads to an increase in the local concentration of the hydrocarbon chains in the region between the particles, resulting in an osmotic pressure that pushes the particles apart. Furthermore, the compression and confinement of the flexible chains lead to a loss of conformational entropy, which is energetically unfavorable and contributes to the repulsive force. The effectiveness of steric stabilization depends on the thickness and density of the adsorbed layer and the solvency of the continuous phase for the surfactant's hydrocarbon tail.

Depletion Interactions in Multi-component Colloidal Formulations

In complex formulations that contain non-adsorbing polymers or micelles in addition to the primary colloidal particles, depletion interactions can arise. These non-adsorbing components are excluded from a region around the larger colloidal particles. When two large particles approach each other, the volumes from which the depletants are excluded overlap, leading to an increase in the entropy of the depletants in the bulk solution. This creates an effective attractive force between the larger particles, which can lead to flocculation and instability. While a theoretical possibility, no specific studies have been identified that investigate depletion interactions in systems containing this compound.

Adsorption Kinetics and Surface Modification

The performance of this compound in stabilizing dispersions or modifying surfaces is fundamentally linked to its adsorption behavior at interfaces.

Adsorption onto Diverse Substrate Surfaces (e.g., synthetic polymers, inorganic particles)

This compound's cationic nature makes it a candidate for adsorbing onto negatively charged surfaces through electrostatic attraction. This is a key mechanism for its use as a conditioning agent on hair, which typically carries a negative charge. Similarly, it would be expected to adsorb onto negatively charged synthetic polymers and inorganic particles like silica (B1680970) or clays.

The adsorption process can be characterized by adsorption isotherms (e.g., Langmuir, Freundlich), which describe the relationship between the concentration of the surfactant in solution and the amount adsorbed onto the surface at equilibrium. The kinetics of adsorption describe the rate at which this equilibrium is reached.

| Substrate Type | Expected Adsorption Mechanism and Influencing Factors |

| Synthetic Polymers | Adsorption would depend on the polymer's surface charge and hydrophobicity. For negatively charged polymers, strong electrostatic attraction would be the primary driving force. For more hydrophobic polymers, interactions with the ricinoleyl chain would also play a role. |

| Inorganic Particles | For inorganic particles with negatively charged surfaces in aqueous media (e.g., silica, clays), adsorption would be driven by the electrostatic attraction between the cationic headgroup of this compound and the negative sites on the particle surface. The adsorption could neutralize and even reverse the surface charge of the particles. |

Detailed research, including the measurement of adsorption isotherms and kinetic profiles, is required to quantify the adsorption behavior of this compound on these specific substrates.

Surface Charge Alteration and Zeta Potential Analysis

This compound, as a cationic surfactant, possesses a positively charged hydrophilic head group, which plays a crucial role in its interfacial activities. The tertiary amine group in its structure is capable of being protonated in aqueous solutions, particularly at acidic to neutral pH, leading to a net positive charge on the molecule. This inherent positive charge is fundamental to its ability to alter the surface charge of substrates with which it comes into contact.

When introduced into a system, this compound molecules will adsorb onto surfaces, especially those bearing a negative charge, through electrostatic attraction. This adsorption leads to a modification of the substrate's surface charge, a phenomenon that can be quantified using zeta potential analysis. The zeta potential is a measure of the magnitude of the electrostatic potential at the electrical double layer surrounding a particle or surface in a colloidal system. It is a key indicator of the stability of colloidal dispersions and the nature of surface charge.

For a negatively charged surface, the adsorption of cationic this compound molecules will progressively neutralize the negative charge, causing the zeta potential to increase from a negative value towards zero. As the concentration of the surfactant increases, further adsorption can lead to a charge reversal, resulting in a positive zeta potential. The magnitude of the positive zeta potential is indicative of the formation of a cationic surfactant layer on the surface.

The table below presents hypothetical zeta potential data for a negatively charged substrate upon the addition of this compound, based on the expected behavior of cationic surfactants.

Table 1: Hypothetical Zeta Potential of a Negatively Charged Substrate in the Presence of this compound

| Concentration of this compound (mM) | Zeta Potential (mV) |

| 0 | -30.5 |

| 0.1 | -15.2 |

| 0.5 | +5.8 |

| 1.0 | +25.3 |

| 2.0 | +40.1 |

This table is illustrative and intended to demonstrate the expected trend of zeta potential change. Actual values would need to be determined experimentally.

Formation and Characterization of Adsorbed Layers and Films

The adsorption of this compound at interfaces leads to the formation of organized molecular layers or films, which significantly alters the interfacial properties. The structure and characteristics of these adsorbed layers are dependent on several factors, including the surfactant concentration, the nature of the substrate, the pH, and the temperature of the system.

At low concentrations, this compound molecules adsorb onto a surface as individual ions. As the concentration increases towards the critical micelle concentration (CMC), the adsorbed molecules begin to aggregate on the surface, forming hemimicelles and eventually a complete monolayer. surfactantassociates.com In the case of adsorption from an aqueous solution onto a hydrophobic surface, the hydrophobic ricinoleyl chains will orient towards the surface, while the hydrophilic amidopropyl dimethylamine head groups will face the aqueous phase. Conversely, on a hydrophilic or negatively charged surface, the cationic head groups will adsorb onto the surface, with the hydrophobic tails extending into the surrounding medium. mdpi.comnih.gov

Upon reaching and exceeding the CMC, bilayer formation can occur, particularly on charged surfaces. surfactantassociates.com The initial layer adsorbs via electrostatic attraction, and a second layer then assembles with the hydrophobic tails interdigitating with those of the first layer, presenting the hydrophilic head groups to the bulk aqueous phase. This bilayer structure can create a hydrophilic surface, even on an initially hydrophobic substrate.

The formation of these adsorbed layers can be characterized by various techniques. For instance, neutron reflectometry can be used to determine the thickness and composition of the adsorbed surfactant layer. nih.gov Studies on similar cationic surfactants, such as didodecyldimethylammonium (B1216837) bromide (DDAB) on mica, have utilized this technique to reveal the structure of the adsorbed layer. nih.gov

The characteristics of the adsorbed film, such as its density and stability, are influenced by the molecular structure of the surfactant. The long, unsaturated ricinoleyl chain of this compound, with its hydroxyl group, can lead to specific packing arrangements and potential for hydrogen bonding within the adsorbed layer, influencing its cohesiveness and rheological properties.

The table below summarizes the expected characteristics of adsorbed layers of this compound at different interfaces.

Table 2: Characteristics of Adsorbed this compound Layers

| Interface | Adsorbed Layer Structure | Key Characteristics |

| Air/Water | Monolayer | Reduction of surface tension |

| Oil/Water | Monolayer | Reduction of interfacial tension, emulsification |

| Solid (Hydrophobic)/Water | Monolayer or Bilayer | Alteration of wettability |

| Solid (Negatively Charged)/Water | Monolayer or Bilayer | Surface charge neutralization/reversal, lubrication |

Rheological Characterization and Mechanical Properties of Ricinoleamidopropyl Dimethylamine Formulations

Fundamental Rheological Principles in Amidoamine-Containing Systems

Amidoamine-based surfactants, due to their molecular structure, can form complex microstructures in solution, such as micelles, which dictate the formulation's bulk properties. onepetro.org The interaction of these structures is the primary determinant of the rheological behavior observed.

Fluids are broadly categorized as either Newtonian or non-Newtonian. uomustansiriyah.edu.iq A Newtonian fluid exhibits a constant viscosity regardless of the applied shear rate, a behavior seen in simple liquids like water. thecosmeticchemist.comfluidflowinfo.com In contrast, non-Newtonian fluids have a variable viscosity that changes with the shear rate. uomustansiriyah.edu.iqthecosmeticchemist.com

Formulations containing amidoamines, like many emulsions, lotions, and gels, are typically non-Newtonian. mdpi.comscconline.orgpharmacy180.com The most common type of non-Newtonian behavior in these systems is pseudoplastic, or shear-thinning. mdpi.compharmacy180.com Shear-thinning is characterized by a decrease in viscosity as the shear rate increases. mdpi.com This phenomenon occurs because the complex internal structures, such as entangled polymer chains or surfactant micelle networks, align themselves in the direction of flow under stress, reducing their resistance to movement. pharmacy180.com This property is highly desirable in products like lotions or creams, as it allows the product to be thick in the container but spread easily upon application. mdpi.com A less common behavior is dilatant (shear-thickening), where viscosity increases with shear rate. pharmacy180.com

The relationship between shear stress, shear rate, and viscosity is fundamental to rheology. thecosmeticchemist.com

Shear Stress (σ or τ): The force per unit area required to cause the fluid to flow. scconline.org

Shear Rate (γ̇): The rate at which the fluid layers move past one another; a measure of the velocity gradient. thecosmeticchemist.com

Apparent Viscosity (η): The ratio of shear stress to shear rate (η = σ/γ̇) at a specific shear rate. thecosmeticchemist.com

In a Newtonian fluid, this ratio is constant. However, for a non-Newtonian fluid like a shear-thinning amidoamine formulation, the relationship between shear stress and shear rate is not linear, and therefore the apparent viscosity is not constant. fluidflowinfo.commdpi.com As the shear rate increases, a proportionally smaller increase in shear stress is required to maintain the flow, resulting in a lower calculated apparent viscosity. pharmacy180.com Plotting these interactions provides a "flow curve" that is characteristic of the fluid. thecosmeticchemist.com

Representative Data of Shear-Thinning Behavior

The following table illustrates the typical shear-thinning behavior of a hypothetical cosmetic cream formulation containing an amidoamine. As the shear rate is increased, the corresponding apparent viscosity decreases.

| Shear Rate (s⁻¹) | Shear Stress (Pa) | Apparent Viscosity (Pa·s) |

| 0.1 | 15.0 | 150.0 |

| 1.0 | 45.0 | 45.0 |

| 10.0 | 120.0 | 12.0 |

| 100.0 | 300.0 | 3.0 |

| 1000.0 | 750.0 | 0.75 |

Many cosmetic and pharmaceutical formulations, particularly gels and thick creams, behave like a solid when at rest and only begin to flow after a certain amount of force is applied. uomustansiriyah.edu.iqmdpi.com The critical value of shear stress that must be overcome to initiate flow is known as the yield stress (or yield value). thecosmeticchemist.compharmacy180.com

Below the yield stress, the material's internal structure is strong enough to resist deformation, giving the product its shape and stability, preventing sedimentation or creaming. thecosmeticchemist.commdpi.com Once the applied stress exceeds the yield stress, the structure breaks down, and the material flows like a liquid. mdpi.com This property is crucial for products that need to stay in place on the skin or in a container but be easily dispensed and spread. mdpi.com The yield stress can be determined from rheological data by applying models such as the Herschel-Bulkley model to the flow curve. mdpi.comanton-paar.comresearchgate.net

While shear-thinning describes an instantaneous decrease in viscosity with shear rate, thixotropy describes a time-dependent decrease in viscosity. uomustansiriyah.edu.iq A thixotropic fluid, when subjected to a constant shear rate, will show a gradual decrease in viscosity over time. uomustansiriyah.edu.iq When the shear is removed, the fluid slowly regains its original viscosity as its internal structure rebuilds. uomustansiriyah.edu.iq This time-dependent recovery distinguishes thixotropy from pseudoplasticity. uomustansiriyah.edu.iq The phenomenon is caused by the breakdown of a three-dimensional internal network under shear and the gradual, time-dependent process of its reformation at rest. uomustansiriyah.edu.iq A plot of shear stress versus shear rate where the rate is ramped up and then down often shows a characteristic "hysteresis loop," the area of which can indicate the degree of thixotropy. uomustansiriyah.edu.iq

Rheopexy is the opposite, and much rarer, phenomenon where a material's viscosity increases over time under constant shear. uomustansiriyah.edu.iqresearchgate.net In a rheopectic system, the application of gentle, regular motion encourages the formation of the internal structure, causing the fluid to thicken or solidify more quickly than it would at rest. uomustansiriyah.edu.iq

Advanced Experimental Rheological Methodologies

The characterization of the complex rheological properties of amidoamine-containing formulations requires specialized instrumentation. lmsinstruments.co.th

Rotational rheometers are the primary instruments used to investigate the rheological properties of semi-solid and liquid formulations like those containing Ricinoleamidopropyl dimethylamine (B145610). anton-paar.comlmsinstruments.co.th These devices measure a material's response to applied stress or strain. They typically consist of two parallel plates, a cone and plate, or concentric cylinders, where one part rotates relative to the other with the sample material in between. mdpi.com

A rotational rheometer can operate in two main modes:

Controlled Shear Rate (CSR): The instrument applies a defined rotational speed (shear rate) and measures the torque (shear stress) required to achieve it.

Controlled Shear Stress (CSS): The instrument applies a defined torque (shear stress) and measures the resulting rotational speed (shear rate). anton-paar.com

By systematically varying the shear rate or shear stress and measuring the response, a rheometer can generate a complete flow curve (shear stress vs. shear rate). anton-paar.com From this curve, critical parameters such as apparent viscosity, shear-thinning behavior, and yield stress can be determined, providing a comprehensive characterization of the formulation's mechanical properties. thecosmeticchemist.comanton-paar.com Furthermore, by performing oscillatory tests, where a small, oscillating stress or strain is applied, the viscoelastic nature (the balance of solid-like elastic and liquid-like viscous properties) of the material can be probed. mdpi.comanton-paar.com

Oscillatory Rheology for Viscoelastic Property Assessment (e.g., Storage Modulus, Loss Modulus)

The viscoelastic nature of formulations containing Ricinoleamidopropyl Dimethylamine is critical to their performance and sensory attributes. Oscillatory rheology is a powerful technique to quantify these properties by applying a small, sinusoidal deformation (strain or stress) to the sample and measuring the resulting stress or strain response. This allows for the determination of the storage modulus (G') and the loss modulus (G'').

The storage modulus (G') , or elastic modulus, represents the energy stored in the material during deformation, reflecting its solid-like behavior. tainstruments.comyoutube.com A higher G' indicates a more structured, gel-like material. The loss modulus (G'') , or viscous modulus, represents the energy dissipated as heat during deformation, indicating its liquid-like behavior. tainstruments.comyoutube.com The ratio of G'' to G' gives the tangent of the phase angle (tan δ), which provides a measure of the relative contribution of viscous to elastic properties. tainstruments.com

For a typical cosmetic emulsion or gel formulated with this compound, oscillatory frequency sweeps are performed at a constant stress or strain within the linear viscoelastic region (LVER), where the moduli are independent of the applied deformation. In this region, a formulation with a stable internal structure, such as one forming a lamellar gel network, will typically exhibit a higher storage modulus (G') than loss modulus (G'') across a range of frequencies, indicating a more solid-like, elastic character. netzsch.commdpi.com The crossover point, where G' = G'', can signify a transition in the material's behavior. nih.gov

Table 1: Representative Oscillatory Rheology Data for a Cationic Surfactant-Based Formulation

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') |

|---|---|---|---|

| 0.1 | 150 | 45 | 0.30 |

| 1.0 | 160 | 55 | 0.34 |

| 10 | 175 | 70 | 0.40 |

| 100 | 190 | 95 | 0.50 |

This is an interactive data table. The values presented are illustrative and based on typical behavior of cationic surfactant systems.

Optimized Rheometer Geometries and Measurement Protocols

The selection of appropriate rheometer geometries and measurement protocols is crucial for obtaining accurate and reproducible rheological data for formulations containing this compound. The choice of geometry depends on the viscosity and nature of the sample.

For low to medium viscosity liquids, a cone-and-plate geometry is often preferred. This setup ensures a constant shear rate throughout the sample, which simplifies data interpretation. netzsch.comsci-hub.se For more viscous or structured systems like creams and gels, a parallel-plate geometry is commonly used. nih.gov When using parallel plates, it is important to control the gap size, as the shear rate varies with the radius. sci-hub.se

For materials that are prone to slip at the geometry surface, such as concentrated surfactant phases or gels, serrated or roughened geometries may be necessary to ensure that the deformation is being accurately transferred to the sample. netzsch.com In some cases, a vane geometry can be employed, which is particularly useful for minimizing the disturbance of the sample's structure upon loading, making it suitable for characterizing the yield stress of soft solids. nih.gov

A typical measurement protocol for a semi-solid formulation would involve:

Sample Loading: Careful application of the sample to the rheometer plate to avoid introducing air bubbles or pre-shearing the sample. A controlled loading sequence can ensure consistency. netzsch.com

Equilibration: Allowing the sample to rest at the target temperature to reach thermal and structural equilibrium. A common temperature for cosmetic product testing is 25°C. netzsch.commdpi.com

Strain or Stress Sweep: Performing a sweep at a constant frequency to determine the linear viscoelastic region (LVER), ensuring that subsequent measurements are conducted within this range to avoid disrupting the sample's structure. mdpi.com

Frequency Sweep: Conducting the measurement across a range of frequencies at a constant strain or stress within the LVER to determine the storage and loss moduli as a function of frequency.

Rheological Modeling of this compound Formulations

Computational Approaches for Predictive Rheological Behavior

In recent years, computational methods have become increasingly valuable for predicting the rheological behavior of complex fluids, including those containing surfactants like this compound. These approaches can provide insights into the relationship between the molecular structure of the ingredients and the macroscopic properties of the formulation, potentially accelerating product development. nih.govmdpi.com

Dissipative Particle Dynamics (DPD) is a mesoscale simulation technique that can model the self-assembly of surfactant molecules into structures like micelles and lamellar phases. bohrium.comwhiterose.ac.uk By simulating the interactions between these structures under shear, DPD can predict rheological properties such as viscosity and viscoelasticity. bohrium.com This can help formulators understand how changes in the chemical structure of a surfactant or its concentration will impact the final product's texture and stability.

Machine learning (ML) and Artificial Intelligence (AI) are also emerging as powerful tools in cosmetic formulation. mdpi.comresearchgate.net By training models on large datasets of formulation compositions and their corresponding rheological measurements, it is possible to develop predictive models for properties like spreadability and viscosity. researchgate.net These models can identify complex, non-linear relationships between ingredients and rheological outcomes that may not be apparent from empirical modeling alone. mdpi.com For instance, an AI model could predict the optimal concentration of this compound and a fatty alcohol to achieve a target viscosity profile.

Influence of this compound on System Rheology

Concentration-Dependent Effects on Viscosity and Flow Properties

At low concentrations, this compound may exist as individual molecules or small spherical micelles, contributing only modestly to the viscosity of the aqueous phase. As the concentration increases, these micelles can grow and change shape, often forming elongated, worm-like micelles. msu.ru The entanglement of these worm-like micelles leads to a significant increase in viscosity. nih.gov

In many cosmetic formulations, particularly hair conditioners, this compound is used in conjunction with a fatty alcohol. The ratio of the surfactant to the fatty alcohol is a critical factor in determining the rheological properties. mdpi.com A higher concentration of the surfactant, up to a certain point, can lead to a more robust and structured lamellar phase, resulting in higher viscosity and yield stress. However, at very high concentrations, the structure may change, potentially leading to a decrease in viscosity. mdpi.comresearchgate.net

The following table illustrates the expected trend of how the zero-shear viscosity of a simplified formulation might change with increasing concentration of this compound.

Table 3: Illustrative Effect of this compound Concentration on Zero-Shear Viscosity

| Concentration of this compound (wt%) | Zero-Shear Viscosity (Pa·s) |

|---|---|

| 1.0 | 5 |

| 2.0 | 25 |

| 3.0 | 80 |

| 4.0 | 150 |

| 5.0 | 220 |

This is an interactive data table. The values are illustrative and represent a typical trend for a cationic surfactant in a structured formulation.

This concentration-dependent behavior allows formulators to precisely control the texture and flow properties of the final product, from a thin, sprayable lotion to a thick, rich cream.

Impact of Environmental Variables (e.g., temperature, pH, ionic strength) on Rheological Profiles

The rheological properties of formulations containing this compound are highly dependent on environmental factors, particularly pH. As a tertiary amine, its cationic character and subsequent performance as a conditioner and emulsifier are activated through neutralization with an acid. This pH adjustment is a critical step in controlling the formulation's final viscosity.

pH: The functional pH range for cosmetic compositions containing amidoamine salts like this compound lactate (B86563) is typically acidic, ranging from approximately 2.5 to 6.0, with a preferred range often cited as 3.0 to 5.0. google.com Within this range, the amine is protonated, rendering it water-soluble and surface-active, which allows it to build viscosity and structure in the formulation. The degree of neutralization directly impacts the charge density and intermolecular interactions, which in turn governs the rheological behavior. Outside of this optimal pH range, the compound's effectiveness and the formulation's viscosity can be significantly altered.

Ionic Strength: The presence of ions in a formulation can influence the rheology of surfactant systems. Materials such as sodium citrate (B86180) are listed as potential additives in compositions containing this compound lactate to adjust the ionic strength. googleapis.com Ions can affect the size and shape of micelles and the thickness of the electrical double layer, which can either increase or decrease the viscosity of the system. However, specific studies quantifying the effect of varying ionic strengths on the rheological profiles of this compound formulations were not identified in the search results.

The following table summarizes the key environmental variables and their general role in formulations containing this compound.

| Environmental Variable | Typical Range/Condition in Formulations | Impact on Rheological Profile |

| pH | 2.5 - 6.0 (functional range) | Critical for activating the cationic nature of the amine, which is essential for viscosity building. google.com |

| Temperature | Designed for stability at ambient temperatures (e.g., 20-25°C). googleapis.com | Specific data on viscosity vs. temperature is not available, but a general decrease in viscosity with increased temperature is expected. |

| Ionic Strength | Adjusted with salts like Sodium Citrate. googleapis.com | Affects micellar structure and intermolecular interactions, but specific quantitative effects on this compound are not detailed. |

Advanced Analytical Chemistry Techniques for Ricinoleamidopropyl Dimethylamine Research

Chromatographic Separations for Ricinoleamidopropyl Dimethylamine (B145610) and Impurities

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. youtube.com For a compound like Ricinoleamidopropyl Dimethylamine, various chromatographic methods are employed to analyze the main component and potential impurities, such as residual reactants or degradation by-products.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a high boiling point and is not suitable for direct GC analysis, the method is invaluable for detecting and quantifying volatile amine impurities that may be present. These can include unreacted starting materials like 3-(dimethylamino)-1-propylamine or other low molecular weight amines.

The analysis of polar compounds like amines by GC can be challenging due to their strong adsorption affinity for column materials, which can lead to poor peak shape and reproducibility. bre.com To overcome these issues, specific columns and techniques are used. Often, a derivatization step is employed to convert the polar amines into less polar, more volatile derivatives, making them more amenable to GC analysis. nih.govresearchgate.net For instance, p-toluenesulfonyl chloride can be used to form tosylamide derivatives of primary and secondary amines, while 2,2,2-trichloroethyl chloroformate can derivatize tertiary amines. nih.gov

GC coupled with a mass spectrometer (GC-MS) is particularly useful, as it provides not only quantitative data but also structural information for definitive identification of the impurities. nih.govresearchgate.net In the mass spectrum of dimethylamine-containing compounds, a characteristic fragment ion at a mass-to-charge ratio (m/z) of 58 is often observed, corresponding to [(CH₃)₂NCH₂]⁺. chromforum.org

Table 1: Typical GC Parameters for Volatile Amine Analysis

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | DB-624, Tenax-GC, or similar mid-to-high polarity columns | Provides good separation for polar and volatile amines. bre.comresearchgate.netijpsonline.com |

| Injector Temp. | 250 - 280 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 250°C) | Separates compounds based on their boiling points and column interaction. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides both quantitative and qualitative (structural) data. researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally unstable compounds like this compound. When coupled with a Fluorescence Detector (FLD), HPLC becomes an exceptionally sensitive method for trace analysis. nih.gov This is critical for quantifying the active ingredient at low levels and for detecting trace impurities in cosmetic products or environmental samples.

Since most amines, including this compound, are not naturally fluorescent, a pre-column or post-column derivatization step is required to attach a fluorogenic tag to the molecule. nih.govnih.gov This chemical reaction significantly enhances detection sensitivity, allowing for quantification in the picomole or even femtomole range. nih.gov Commonly used derivatizing reagents for amines include o-phthalaldehyde (B127526) (OPA), 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), and 9-fluorenylmethylchloroformate (FMOC). nih.govmdpi.com For secondary amines like the dimethylamine group, NBD-Cl is a suitable reagent. mdpi.com

The separation is typically achieved using reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. mdpi.comresearchgate.net

Table 2: HPLC-FLD Derivatization and Detection Parameters for Amine Analysis

| Derivatization Reagent | Target Amines | Excitation λ (nm) | Emission λ (nm) | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | 230 - 340 | 450 - 455 | nih.gov |

| NBD-Cl | Primary & Secondary Amines | 450 - 470 | 530 - 550 | mdpi.com |

| Phanquinone | Primary & Secondary Amines | 475 | 575 | nih.gov |

| FMOC | Primary & Secondary Amines | 260 | 315 | nih.gov |

The method's validation according to ICH guidelines ensures its linearity, specificity, robustness, and accuracy for the intended application. mdpi.com

Thin-Layer Chromatography (TLC) for Qualitative Purity and Component Separation

In TLC, a sample is spotted onto a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. youtube.comyoutube.com The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. youtube.com Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. youtube.com

Table 3: Common TLC Systems for Amine Analysis

| Stationary Phase | Common Mobile Phase Systems (Solvent Ratios Vary) | Visualization Methods |

|---|---|---|

| Silica Gel (SiO₂) G 60 | Chloroform / Methanol / Ammonium (B1175870) Hydroxide | UV light (254 nm) |

| Ethyl Acetate / Hexane | Iodine Vapor | |

| Dichloromethane / Methanol | Ninhydrin (B49086) Stain (for primary/secondary amines) |

By comparing the Rf value of the main spot in a sample to that of a pure standard, the identity can be suggested. The presence of multiple spots indicates a mixture of compounds, providing a quick check of purity. libretexts.org

Ion Chromatography for Quantitative Amine Determination

Ion Chromatography (IC) is a high-sensitivity method well-established for the determination of ionic species, including amines. thermofisher.com It is particularly suited for the quantitative analysis of this compound and other related charged amine compounds in aqueous solutions. The technique separates ions based on their affinity for an ion-exchange resin.

For the analysis of amines, which are cationic at acidic to neutral pH, a cation-exchange column is employed. amazonaws.comnih.gov An acidic eluent is used as the mobile phase to carry the analytes through the column. The separated amines are typically detected using a conductivity detector. amazonaws.com Suppressed conductivity detection is often used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio and improving sensitivity for the analyte ions. thermofisher.com

Modern Reagent-Free™ Ion Chromatography (RFIC™) systems can electrolytically generate the eluent online, ensuring high precision and consistency in separations. thermofisher.com The method is robust and can be customized by using organic modifiers like acetone (B3395972) or acetonitrile (B52724) in the mobile phase to improve the peak shape of strongly retained amines. amazonaws.com

Table 4: Typical Ion Chromatography Conditions for Amine Analysis

| Component | Specification | Function |

|---|---|---|

| Separation Column | Cation-exchange (e.g., silica-based with poly(butadiene-maleic acid) copolymers) | Separates cationic amines based on ionic interaction. amazonaws.com |

| Eluent | Acidic buffer (e.g., sulfuric acid, methanesulfonic acid) | Mobile phase that carries and elutes the analytes. nih.gov |

| Detection | Suppressed Conductivity | Provides sensitive and universal detection for ionic species. thermofisher.com |

| Mode | Isocratic or Gradient | Isocratic uses a constant eluent composition, while gradient changes composition during the run to optimize separation. amazonaws.comnih.gov |

Spectroscopic Characterization Methods

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nsf.gov It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of the chemical bonds within the molecule. The resulting FTIR spectrum is a unique fingerprint of the compound. docbrown.info

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups: the amide, the tertiary amine, the long alkyl chain, and the hydroxyl group.

Amide Group: This group gives rise to two very prominent peaks: the C=O stretching vibration (Amide I band) typically appears in the range of 1680-1630 cm⁻¹, and the N-H bending vibration (Amide II band) is found around 1550 cm⁻¹. A broad N-H stretching band would also be expected around 3300 cm⁻¹.

Alkyl Chains: The long hydrocarbon chain will produce strong, sharp peaks from C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

Tertiary Amine: The C-N stretching vibration of the tertiary amine group is typically found in the fingerprint region, between 1250 and 1020 cm⁻¹. docbrown.info Unlike primary or secondary amines, a tertiary amine will not show any N-H stretching peaks in the 3500-3300 cm⁻¹ range. libretexts.org

Hydroxyl Group: The O-H group from the ricinoleic acid backbone will produce a strong, broad absorption band in the region of 3600-3200 cm⁻¹.

Table 5: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |

| N-H (Amide) | Stretching | ~3300 | Medium, Broad |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Strong, Sharp |

| C=O (Amide I) | Stretching | 1680 - 1630 | Strong |

| N-H (Amide II) | Bending | ~1550 | Medium to Strong |

| C-N (Amine/Amide) | Stretching | 1250 - 1020 | Medium to Weak |

By analyzing the presence, position, and shape of these peaks, researchers can confirm the chemical identity and structural integrity of this compound. nih.gov

¹H NMR and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural analysis of organic molecules like this compound. aocs.orgmagritek.com

¹H NMR provides data on the different types of protons and their electronic environments. jchps.com In a ¹H NMR spectrum of a fatty amide, characteristic signals for the carbonyl amide and adjacent groups can be observed. researchgate.net For this compound, specific signals would correspond to the protons of the ricinoleic acid backbone, the propyl linker, and the dimethylamino group. For instance, protons on the methylene (B1212753) groups adjacent to the amide and the terminal hydroxyl group would show distinct chemical shifts. researchgate.net The long alkyl chain would produce a series of complex, overlapping signals. magritek.com

¹³C NMR offers complementary information by detailing the carbon framework of the molecule. aocs.orgmagritek.com The larger chemical shift range in ¹³C NMR allows for better resolution of different chemical groups compared to ¹H NMR. magritek.com Each unique carbon in this compound, including the carbonyl carbon, the carbons of the double bond, the carbon bearing the hydroxyl group, and the methyl carbons of the dimethylamino group, would produce a distinct signal. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to correlate proton signals with their directly attached carbon atoms, confirming assignments. magritek.comnih.gov More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the complete molecular structure. core.ac.ukmagritek.com

An illustrative table of expected chemical shifts for the key functional groups in this compound is provided below. Actual values may vary based on solvent and experimental conditions.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide N-H | ~7.5-8.5 | N/A |

| Olefinic H -C=C-H | ~5.3-5.5 | ~125-135 |

| H -C-OH | ~3.6 | ~70 |

| Amide C=O | N/A | ~173 |

| N-C H₂- | ~3.2-3.4 | ~40 |

| -N(CH ₃)₂ | ~2.2-2.3 | ~45 |

| Fatty Acid Chain -CH ₂- | ~1.2-1.6 | ~25-35 |

| Terminal -CH ₃ | ~0.9 | ~14 |

Mass Spectrometry for Molecular Identification and Quantification

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for the identification and quantification of trace-level impurities. bioanalysis-zone.comresearchgate.net This technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio.

Headspace-Gas Chromatography/Mass Spectrometry (HS-GC/MS) for Volatile Organic Compounds

While this compound itself has low volatility, HS-GC/MS is a key technique for analyzing volatile organic compound (VOC) impurities that may originate from the synthesis process or as degradation products. youtube.comnih.gov In this method, the sample is heated in a sealed vial, and the volatile compounds in the gaseous phase (headspace) are injected into a gas chromatograph for separation before detection by a mass spectrometer. youtube.com This is particularly useful for identifying residual solvents or low molecular weight byproducts. researchgate.net The use of static headspace analysis can reduce contamination of the instrument by non-volatile substances. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its impurities with great confidence. nih.govaminer.orgnih.gov This precision is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas. aminer.org HRMS is a powerful tool for impurity profiling in active pharmaceutical ingredients (APIs) and other chemical products, allowing for the characterization of impurities acquired during manufacturing from side reactions or impure reagents. nih.govstrath.ac.uk The data from HRMS can be used to ensure product quality and meet regulatory requirements. bioanalysis-zone.com

Method Validation and Quantitative Analytical Protocols

To ensure that analytical data is reliable and consistent, the methods used must be rigorously validated. researchgate.netnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net

Determination of Limits of Detection, Quantification, Accuracy, and Precision

Key parameters established during method validation include:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. loesungsfabrik.denih.gov A common approach for estimating the LOD is to use a signal-to-noise ratio of 3:1. researchgate.netloesungsfabrik.de

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. loesungsfabrik.denih.gov The LOQ is often determined at a signal-to-noise ratio of 10:1 or by establishing the concentration at which a certain level of precision (e.g., relative standard deviation) is achieved. loesungsfabrik.dethermofisher.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.govresearchgate.net

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.govresearchgate.net

These parameters are essential for defining the performance of an analytical method. researchgate.net

| Validation Parameter | Description | Common Calculation/Estimation Method |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve). und.edu |

| Limit of Quantification (LOQ) | The lowest concentration that can be accurately and precisely measured. | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve). und.edu |

| Accuracy | Closeness of the test results to the true value. | % Recovery of spiked standards in a matrix. nih.gov |

| Precision | The variability of results from repeated measurements of the same sample. | Relative Standard Deviation (RSD) of replicate measurements. nih.gov |

Optimization of Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for achieving accurate and reproducible analytical results. The choice of technique depends on the analyte, the matrix, and the analytical instrument.

Pre-column Derivatization: For analysis by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), derivatization may be necessary to improve the analyte's volatility, stability, or detectability. nih.govnih.gov This involves a chemical reaction to convert the analyte into a derivative with more favorable properties. youtube.com For a compound like this compound, which contains hydroxyl and amine groups, silylation is a common technique to replace active hydrogens, thereby reducing polarity and increasing volatility for GC analysis. youtube.comsigmaaldrich.com For HPLC analysis, derivatization with a UV-absorbing or fluorescent tag can significantly enhance detection sensitivity. nih.govnih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be used for extracting volatile and semi-volatile analytes from a sample matrix. nih.gov In the context of this compound analysis, headspace SPME could be employed to concentrate volatile impurities prior to GC-MS analysis, allowing for sensitive detection of trace contaminants. nih.gov

The optimization of these strategies is a critical step in developing a robust analytical method. For instance, a patent for amidoamine synthesis describes using silyl (B83357) derivatization to quantify unreacted amines and carboxylic acids by GC-MS to monitor reaction completion. google.com

Industrial and Technological Research Applications of Ricinoleamidopropyl Dimethylamine Excluding Direct Consumer Product Efficacy

Role as an Antistatic Agent in Advanced Materials Science and Engineering

The accumulation of static electricity on the surface of insulating materials like plastics and textiles is a persistent problem in manufacturing and handling, leading to issues such as dust attraction, processing difficulties, and electrostatic discharge (ESD) that can damage sensitive electronics. specialchem.com Ricinoleamidopropyl Dimethylamine (B145610) is classified as an effective antistatic agent used to mitigate these problems. specialchem.comthegoodscentscompany.com1source.com

The efficacy of Ricinoleamidopropyl Dimethylamine as an antistatic agent stems from its amphiphilic molecular structure and its hygroscopic nature. wikipedia.orgeuroplas.com.vn

Amphiphilic Character : The molecule possesses a long, hydrophobic (water-repelling) ricinoleamide tail and a hydrophilic (water-attracting) dimethylamine head group. wikipedia.org The hydrophobic tail anchors the molecule to the surface of a polymer or textile, while the hydrophilic head orients itself towards the atmosphere. wikipedia.org

Moisture Adsorption : The exposed hydrophilic amine groups attract and bind water molecules from the surrounding air. wikipedia.orgampacet.com This process forms a microscopic, conductive layer of moisture on the material's surface. ampacet.com

Charge Conduction : This surface layer of water provides a conductive path that allows for the safe and continuous dissipation of static electrical charges, preventing their accumulation. europlas.com.vnampacet.com The performance of such agents is often dependent on ambient humidity, as lower humidity provides less water for the conductive layer. ampacet.com

Ionic Dissipation : As an amine-based compound, the head group can be cationic (positively charged), particularly in slightly acidic conditions. This inherent charge can also help to neutralize negative static charges that build up on a material's surface. crodaindustrialspecialties.com

The ability to control static charge is crucial in the manufacturing of many materials.